Ammonium rhodanilate

Übersicht

Beschreibung

Ammonium rhodanilate is a chemical compound with the molecular formula ( \text{C}{16}\text{H}{18}\text{CrN}{7}\text{S}{4} \cdot 1.5 \text{H}_{2}\text{O} ). It is known for its rose-colored platelets and solubility in methanol . This compound is primarily used in the separation of amino acids and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium rhodanilate can be synthesized from rhodanilic acid, which is prepared from chrome alum, potassium thiocyanate, and aniline . The reaction involves the formation of a complex between these reagents, resulting in the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of the precursor chemicals under specific conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium rhodanilate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

Reduction: Common reagents include hydrogen gas, sodium borohydride, and other reducing agents.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced species.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Separation Techniques:

Ammonium rhodanilate is primarily utilized in the separation of amino acids and other analytical applications. Its ability to form complexes with metal ions enhances its effectiveness in chromatographic techniques. For instance, it can be employed in high-performance liquid chromatography (HPLC) to achieve better resolution of complex mixtures.

Analytical Chemistry:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. It is particularly useful in colorimetric assays where its interactions lead to measurable changes in color, allowing for the determination of concentrations of specific analytes.

| Application | Description |

|---|---|

| Amino Acid Separation | Used in HPLC for better resolution |

| Colorimetric Assays | Detects and quantifies substances through color changes |

Biological Applications

Biochemical Assays:

this compound is employed in various biochemical assays to study enzyme activity and metabolic pathways. It acts as a substrate or inhibitor, facilitating the understanding of biochemical mechanisms.

Plant Nutrition:

Recent studies have highlighted the role of ammonium compounds, including this compound, in enhancing plant growth. Research indicates that applying ammonium-based fertilizers can improve nitrogen uptake and overall plant health, particularly under conditions of nitrogen deficiency.

| Biological Application | Impact |

|---|---|

| Enzyme Activity Studies | Facilitates understanding of metabolic pathways |

| Plant Growth Enhancement | Improves nitrogen uptake and plant health |

Industrial Applications

Chemical Production:

In industrial settings, this compound is used as an intermediate in the synthesis of various chemical products. Its unique properties make it suitable for producing specialized chemicals that require specific reactivity.

Fertilizer Production:

this compound can also be integrated into fertilizer formulations to enhance nitrogen availability for crops. This application is crucial in optimizing agricultural productivity while minimizing environmental impact.

| Industrial Application | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate for specialized chemicals |

| Fertilizer Formulation | Enhances nitrogen availability for crops |

Case Studies

-

Amino Acid Separation Using this compound:

A study demonstrated the effectiveness of this compound in separating amino acids via HPLC. The results showed improved resolution and recovery rates compared to traditional methods, highlighting its potential for analytical applications in biochemistry. -

Impact on Plant Growth:

Research conducted on cotton plants indicated that the application of this compound significantly improved growth metrics such as plant height and yield compared to control groups. This study underscores the compound's role in enhancing nutrient uptake and promoting growth hormones.

Wirkmechanismus

Ammonium rhodanilate can be compared with other similar compounds, such as:

Rhodanilic Acid: This compound is a precursor to this compound and has similar chemical properties.

Quaternary Ammonium Compounds: These compounds have similar antimicrobial properties and are used in various disinfectant and antiseptic applications.

Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in amino acid separation and other analytical techniques.

Vergleich Mit ähnlichen Verbindungen

- Rhodanilic Acid

- Quaternary Ammonium Compounds

- Other thiocyanate-based compounds

Biologische Aktivität

Ammonium rhodanilate, also known as ammonium thiocyanate, is a compound with notable biological activities. This article explores its effects, mechanisms, and relevant research findings, supported by data tables and case studies.

- Molecular Formula :

- Molar Mass : 76.12 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and methanol

Antifungal Activity

Research indicates that this compound demonstrates significant antifungal properties:

- Active Against :

- Aspergillus fumigatus

- Ascochyta species

- Inhibition Concentration : Effective at concentrations ranging from 62.5 to 250 µg/ml against certain filamentous fungi .

Antiviral Activity

This compound has shown promise in antiviral applications:

- Inhibition of Viruses :

Antibacterial Activity

The compound has limited antibacterial activity:

- Weak Activity Against :

- Shigella dysenteriae

- Salmonella paratyphi

- Klebsiella pneumoniae

- Concentration Required for Inhibition : Many strains require concentrations greater than 500 µg/ml for any significant effect .

Study on Fungal Inhibition

A study conducted on the antifungal efficacy of this compound demonstrated its effectiveness against various fungal strains. The results were tabulated as follows:

| Fungal Species | Inhibition Concentration (µg/ml) |

|---|---|

| Aspergillus fumigatus | 62.5 |

| Ascochyta spp. | 125 |

This study highlights the potential use of this compound in treating fungal infections, particularly in agricultural settings where fungal pathogens pose a threat to crops.

Antiviral Efficacy

Research into the antiviral properties of this compound revealed that it could inhibit the replication of certain viruses. The following table summarizes findings from various studies:

| Virus Type | Effective Dilution |

|---|---|

| Western Equine Encephalitis | 1:8,000,000 |

| Eastern Equine Encephalitis | 1:8,000,000 |

| Poliomyelitis | 1:25,000 |

These findings suggest that this compound could be a candidate for further development in antiviral therapies.

Toxicity Profile

Acute toxicity studies have shown that the LD50 (lethal dose for 50% of the population) for this compound varies based on administration routes. The following data provides insights into its toxicity:

Eigenschaften

IUPAC Name |

azanium;aniline;chromium(3+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUMLPKPKQLKBG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

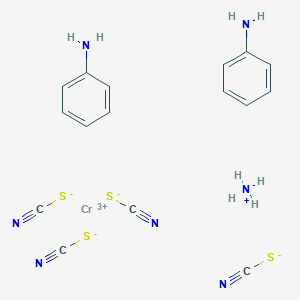

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18CrN7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10380-20-8 | |

| Record name | Chromate(1-), bis(aniline)tetrakis(isothiocyanato)-, ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.